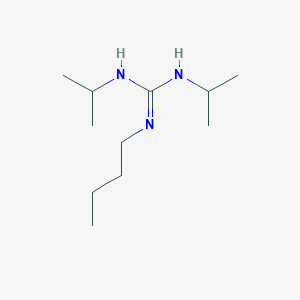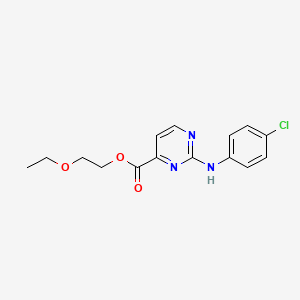
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological activities, including anti-inflammatory and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate typically involves multiple steps, starting from acyclic starting materials. The process includes ring closure, aromatization, and functional group modifications. For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials, followed by steps such as S-methylation and oxidation to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate involves the inhibition of key inflammatory pathways. It targets molecular pathways such as the nuclear factor κB (NF-κB) pathway, reducing the production of inflammatory cytokines and mediators. Additionally, it may interact with specific receptors in the nervous system to exert neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Benzyloxy)phenylpyrimidine: Exhibits strong inhibitory activity against prostaglandin E2 production.
Triazole-pyrimidine hybrids: Show promising neuroprotective and anti-inflammatory properties.
Uniqueness
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate stands out due to its unique combination of anti-inflammatory and neuroprotective effects. Its ability to inhibit multiple inflammatory mediators and pathways makes it a versatile compound for various therapeutic applications .
Propiedades
Fórmula molecular |
C15H16ClN3O3 |
|---|---|
Peso molecular |
321.76 g/mol |
Nombre IUPAC |
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H16ClN3O3/c1-2-21-9-10-22-14(20)13-7-8-17-15(19-13)18-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18,19) |
Clave InChI |
ONOUQKLUMOZHSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)C1=NC(=NC=C1)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


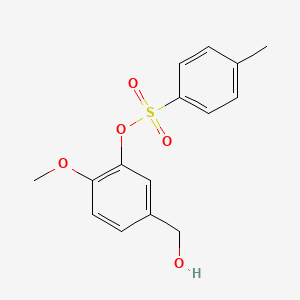
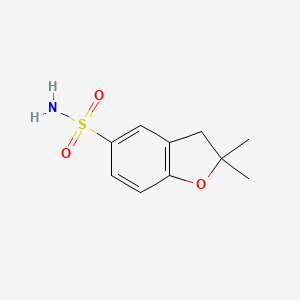
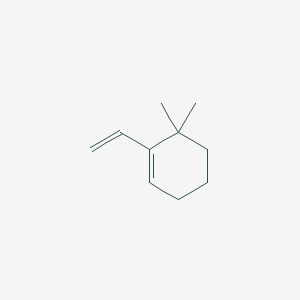
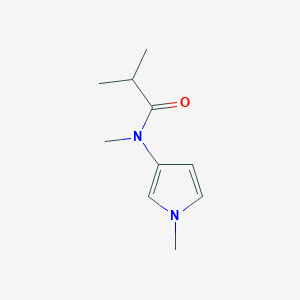
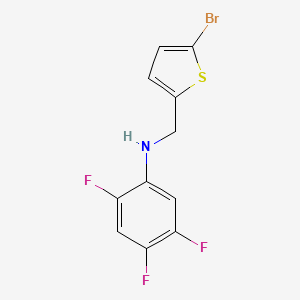
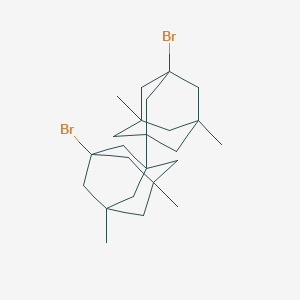
![(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester](/img/structure/B8632567.png)
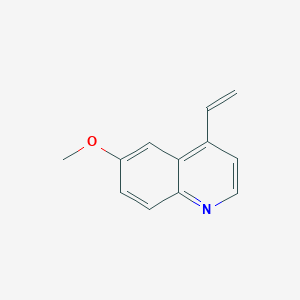
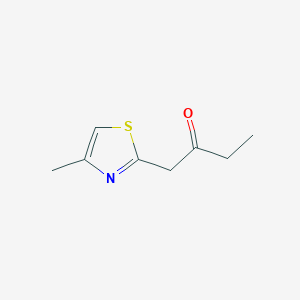
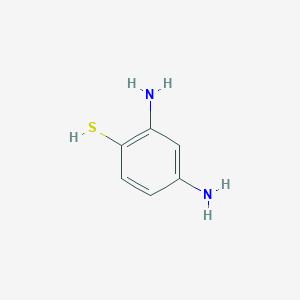
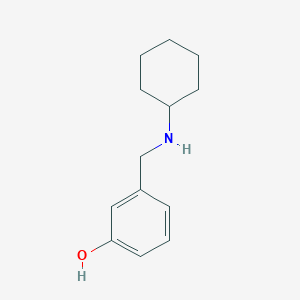
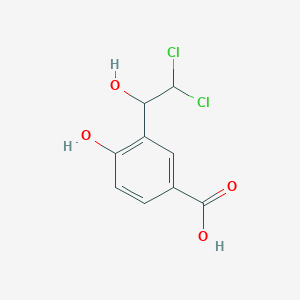
![4-[(4-pyridinylmethyl)thio]benzenamine](/img/structure/B8632604.png)
